2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Piperazine and Piperidine Moieties: The ethylpiperazine and methylpiperidine groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar aprotic solvents, strong bases, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antitumor agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors involved in various biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The piperazine and piperidine moieties enhance its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate include other benzothiazole derivatives such as:
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)piperazin-1-yl)benzo[d]thiazole: Studied for its anti-inflammatory effects.
2-(4-Chlorophenyl)piperazin-1-yl)benzo[d]thiazole: Investigated for its antitumor activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S2/c1-3-28-14-16-29(17-15-28)26-27-23-9-6-21(18-24(23)35-26)34-25(31)20-4-7-22(8-5-20)36(32,33)30-12-10-19(2)11-13-30/h4-9,18-19H,3,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBKMDIJCPZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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